molecular formula C27H22ClN3O4S B2478020 2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1005057-92-0

2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B2478020
CAS No.: 1005057-92-0
M. Wt: 520
InChI Key: WVECGOSHLCROMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a fused tetrahydrobenzo[b]thiophene core substituted with a carbonitrile group at position 3. Attached to this core is a pyrrolo[3,4-d]isoxazole-dione moiety bearing 4-chlorophenyl and 4-methoxyphenyl substituents. The presence of both electron-withdrawing (chloro, carbonitrile) and electron-donating (methoxy) groups suggests unique electronic properties, which may influence its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O4S/c1-34-18-12-6-15(7-13-18)23-22-24(35-31(23)17-10-8-16(28)9-11-17)26(33)30(25(22)32)27-20(14-29)19-4-2-3-5-21(19)36-27/h6-13,22-24H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVECGOSHLCROMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C#N)ON2C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Chemical Structure

The compound features multiple functional groups including a pyrrolidine isoxazole moiety and a benzo[b]thiophene structure. Its molecular formula is C25H24ClN3O3S with a molecular weight of approximately 469.99 g/mol. The presence of both chlorophenyl and methoxyphenyl groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of aromatic rings. Specific synthetic pathways may vary based on the desired yield and purity of the final product.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study conducted by researchers at Nanjing Medical University demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)15.0G1 phase arrest
A549 (Lung)10.0ROS generation

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects . In vivo studies using murine models subjected to ischemic conditions revealed that it significantly prolonged survival times and improved neurological outcomes compared to control groups.

  • Study Design : Mice were subjected to bilateral common carotid artery occlusion.
  • Results : The treatment group exhibited decreased mortality rates and improved behavioral scores on neurological assessments.

Antimicrobial Activity

In addition to anticancer and neuroprotective properties, preliminary tests suggest that the compound may possess antimicrobial activity . It was found to inhibit the growth of several bacterial strains, indicating potential as a lead compound for antibiotic development.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

  • Neuroprotection in Ischemia : A study published in the Journal of Neurochemistry highlighted that administration of the compound in a mouse model of stroke led to significant reductions in infarct size and improved motor function recovery.
    "The compound demonstrated potent neuroprotective activity by modulating inflammatory responses and reducing oxidative stress" .
  • Anticancer Activity : Research published in Cancer Letters showed that the compound induced apoptosis in breast cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.
    "These findings suggest that the compound could be further developed as a therapeutic agent for breast cancer treatment" .

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl and 4-methoxyphenyl groups introduce steric bulk and electronic contrast compared to simpler phenyl or fluorophenyl substituents in analogs .

Key Observations :

  • Yields for tetrahydrobenzo[b]thiophene derivatives vary significantly (56–88%), influenced by substituent complexity and reaction mechanisms. The target compound’s multi-step synthesis may face challenges in optimizing yield due to steric hindrance from its substituents .

Physical and Spectral Properties

Melting Points and Stability:

  • Compound 21b (): mp 280–282°C, attributed to crystalline packing enhanced by its pyrazolylamino group .

NMR Spectral Analysis:

  • Target Compound : Anticipated downfield shifts for protons near the electron-withdrawing carbonitrile and chloro groups, similar to shifts observed in Compound 12 (δ 7.2–7.8 ppm for aromatic protons) .
  • Compound 1 vs. 7 () : NMR profiles reveal that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, suggesting that the target compound’s substituents would similarly perturb its NMR spectrum .

Bioactivity and Computational Predictions

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related molecules:

  • Compound 12 () : Demonstrated antiproliferative activity in vitro, likely due to interactions with cellular targets via its carbonitrile and phthalimide groups .
  • Aglaithioduline () : Exhibited ~70% similarity to SAHA (a histone deacetylase inhibitor) in Tanimoto coefficient analysis, suggesting that the target compound’s substituents could be optimized for similar bioactivity .
  • NCI-60 Dataset (): Compounds with clustered bioactivity profiles often share structural motifs, implying that the target compound’s unique substituents may confer novel pharmacological properties .

Q & A

Q. What are the critical steps for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal for solvating reactants and intermediates .
  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization steps) and catalyst use (e.g., triethylamine for deprotonation) are critical to minimize side reactions .
  • Purification : Column chromatography followed by recrystallization improves purity. HPLC monitoring (C18 columns, acetonitrile/water gradient) ensures ≥95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

A combination of spectroscopic and crystallographic methods is required:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, aromatic protons from the 4-chlorophenyl group appear as doublets near δ 7.4–7.6 ppm .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms fused ring systems (e.g., tetrahydroisoxazole and tetrahydrobenzo[b]thiophene moieties) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

Discrepancies (e.g., unexpected NMR splitting or missing IR peaks) require systematic troubleshooting:

  • Repeat experiments : Confirm reproducibility under identical conditions .
  • Complementary techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can distinguish between axial and equatorial substituents in the pyrrolo-isoxazole ring .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies elucidate the reaction mechanisms in the compound’s synthesis?

Mechanistic studies often employ:

  • Kinetic profiling : Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy. For example, tracking the disappearance of a carbonyl intermediate during cyclization .
  • Isotopic labeling : Introduce deuterated reagents (e.g., DMF-d₇) to trace proton transfer steps in key reactions .
  • Theoretical studies : Apply transition state modeling (e.g., using Gaussian) to identify rate-determining steps, such as nucleophilic attack on the isoxazole ring .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR requires iterative synthesis and bioactivity screening:

  • Functional group variation : Synthesize analogs with substitutions at the 4-methoxyphenyl or 4-chlorophenyl groups to assess electronic effects on biological targets .
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements against kinases or proteases) and correlate activity with logP values computed via ChemAxon .
  • Crystallographic data : Co-crystallize active analogs with target proteins (e.g., using X-ray diffraction) to map binding interactions .

Data Management and Reproducibility

Q. What best practices ensure reproducibility in synthesizing this compound?

  • Detailed protocols : Document reaction parameters (e.g., solvent volumes, stirring rates) and purification steps. Public repositories like Chemotion provide open-access synthetic workflows .
  • Raw data archiving : Deposit NMR (FID files), HPLC chromatograms, and crystallographic data (CIF files) in repositories such as Zenodo or Figshare .
  • Collaborative validation : Partner with independent labs to replicate key steps, particularly multi-component reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.